Etretinate belongs to a class of drugs called retinoids, which are synthetic derivatives of vitamin A. The exact mechanism by which Etretinate works in psoriasis is not fully understood, but research suggests it influences keratinocyte proliferation (cell growth) and differentiation (maturation) within the skin []. Studies have also shown Etretinate's potential to modulate the immune system, potentially reducing inflammation associated with psoriasis [].
Early clinical research demonstrated Etretinate's effectiveness in treating severe psoriasis, leading to significant improvements in symptoms like redness, scaling, and plaque formation []. Compared to other treatments available at the time, Etretinate offered longer-lasting remission and improved quality of life for psoriasis patients [].
While initially promising, research also revealed significant side effects associated with Etretinate use. These included teratogenicity (birth defects) in pregnant women, cheilitis (inflammation of the lips), and hepatotoxicity (liver damage) []. Due to these safety concerns, Etretinate has largely been withdrawn from the market, with safer and more targeted retinoid therapies being preferred for psoriasis treatment.
Etretinate is a synthetic retinoid, specifically an aromatic retinoid, that was developed by Hoffmann–La Roche and approved by the U.S. Food and Drug Administration in 1986 for the treatment of severe psoriasis. Its chemical formula is , with a molecular weight of approximately 354.49 g/mol. Etretinate is characterized as a highly lipophilic compound, which allows it to be stored in adipose tissue and released over time, resulting in prolonged effects even after discontinuation of therapy. The drug was withdrawn from the market in Canada in 1996 and in the United States in 1998 due to significant teratogenic risks, although it remains available in Japan under the trade name Tigason .
The exact mechanism by which Etretinate treats psoriasis is not fully understood. However, it's believed to work by regulating the growth and differentiation of skin cells (keratinocytes) []. Like other retinoids, it likely binds to retinoic acid receptors, influencing gene expression related to cell proliferation and differentiation [].
The primary safety concern with Etretinate is its teratogenicity. Studies have shown a high risk of severe birth defects in children born to women who were pregnant while taking Etretinate []. Due to this risk, strict precautions are necessary for women using Etretinate, including effective contraception for extended periods after stopping the medication.
Other potential side effects include:
Etretinate undergoes extensive metabolism, primarily through first-pass metabolism to form its active acid metabolite, acitretin. The metabolic pathway includes:
The compound also interacts with various biochemical pathways, including the modulation of retinoic acid receptors that regulate gene expression related to cell proliferation and differentiation .
Etretinate exhibits keratolytic properties, making it effective in treating skin conditions characterized by abnormal keratinization, such as psoriasis. Its mechanism of action involves:
Etretinate is synthesized through the esterification of retinoic acid with an appropriate alcohol. The synthesis generally involves:
The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Etretinate's interactions can be categorized into pharmacokinetic and pharmacodynamic aspects:
Etretinate belongs to a class of compounds known as retinoids. Here are some similar compounds along with their unique characteristics:
Compound Name | Characteristics | Unique Aspects |
---|---|---|
Acitretin | Active metabolite of etretinate; shorter half-life (~50 hours). | Less lipophilic; safer alternative for psoriasis treatment. |
Tazarotene | Topical retinoid used for acne and psoriasis; selective retinoic acid receptor modulator. | Lower systemic absorption; less risk of systemic side effects. |
Isotretinoin | Used primarily for severe acne; affects sebaceous gland activity. | Known for significant teratogenic risks; different clinical applications compared to etretinate. |
Retinol | Natural form of vitamin A; used in cosmetic formulations for skin health. | Non-prescription; less potent but safer for general use. |
Etretinate's uniqueness lies in its long half-life and potent keratolytic properties, making it effective but also necessitating caution due to its teratogenic potential .
Irritant;Health Hazard;Environmental Hazard